molecular formula C6H5FN2O3 B6263309 5-fluoro-4-methoxypyrimidine-2-carboxylic acid CAS No. 1545825-63-5

5-fluoro-4-methoxypyrimidine-2-carboxylic acid

Cat. No.: B6263309
CAS No.: 1545825-63-5
M. Wt: 172.1
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Description

5-Fluoro-4-methoxypyrimidine-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H5FN2O3. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of a fluorine atom at position 5, a methoxy group at position 4, and a carboxylic acid group at position 2. This compound is used as a building block in the synthesis of various chemical and pharmaceutical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-methoxypyrimidine-2-carboxylic acid typically involves the fluorination of 4-methoxypyrimidine-2-carboxylic acid. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methoxypyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated and methoxylated pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

5-Fluoro-4-methoxypyrimidine-2-carboxylic acid is used in scientific research for its role as a building block in the synthesis of nucleotide analogs and other therapeutic agents. It is particularly valuable in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid metabolism. The compound is also used in the study of enzyme mechanisms and as a probe in biochemical assays .

Mechanism of Action

The mechanism of action of 5-fluoro-4-methoxypyrimidine-2-carboxylic acid involves its incorporation into nucleic acids, where it disrupts normal cellular processes. The fluorine atom at position 5 enhances the compound’s ability to inhibit enzymes involved in DNA and RNA synthesis, leading to cytotoxic effects. This mechanism is similar to that of other fluorinated pyrimidines, such as 5-fluorouracil, which is widely used in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential as a versatile building block in synthetic chemistry .

Properties

CAS No.

1545825-63-5

Molecular Formula

C6H5FN2O3

Molecular Weight

172.1

Purity

93

Origin of Product

United States

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